molecular formula C27H32N2O2 B011978 Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate CAS No. 106168-50-7

Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate

Cat. No. B011978
CAS RN: 106168-50-7
M. Wt: 416.6 g/mol
InChI Key: RSJYYOXTGQHLIP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate, also known as DRAQ5, is a fluorescent dye used in scientific research. It has become an essential tool for researchers in various fields due to its unique properties and applications.

Mechanism of Action

Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate binds to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. The binding of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate to DNA results in a significant increase in fluorescence intensity, making it an excellent tool for visualizing DNA in cells.
Biochemical and Physiological Effects:
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for long-term imaging studies. However, it has been reported to cause cell cycle arrest in some cell types, which should be taken into consideration when designing experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is its ability to stain DNA in live and fixed cells, making it a versatile tool for various applications. It is also highly photostable, which allows for long-term imaging studies. However, Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is not suitable for use in some imaging modalities, such as two-photon microscopy, due to its low two-photon excitation cross-section.

Future Directions

There are several future directions for the use of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate in scientific research. One area of interest is the development of new imaging techniques that can take advantage of the unique properties of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate. Another area of interest is the use of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Additionally, there is a need for further research on the effects of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate on cell cycle progression and viability in different cell types.

Synthesis Methods

Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone, followed by a condensation reaction with N-ethyl-N-methylaniline. The final step involves the reaction of the resulting product with acetic anhydride to form the acetate salt.

Scientific Research Applications

Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is widely used in scientific research as a fluorescent dye for staining DNA in live and fixed cells. It is also used for flow cytometry, cell sorting, and microscopy. Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is particularly useful in identifying apoptotic cells and has been used in cancer research to study cell death pathways.

properties

CAS RN

106168-50-7

Product Name

Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate

Molecular Formula

C27H32N2O2

Molecular Weight

416.6 g/mol

IUPAC Name

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate

InChI

InChI=1S/C25H29N2.C2H4O2/c1-5-27(6-2)24-18-14-22(15-19-24)25(20-10-8-7-9-11-20)21-12-16-23(17-13-21)26(3)4;1-2(3)4/h7-19H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

RSJYYOXTGQHLIP-UHFFFAOYSA-M

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CC(=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CC(=O)[O-]

Other CAS RN

106168-50-7

synonyms

Ethanaminium, N-4-4-(dimethylamino)phenylphenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, acetate

Origin of Product

United States

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